N-Biotinyl-12-aminododecanoyltobramycin Amide

Description

Chemical Identity and Nomenclature

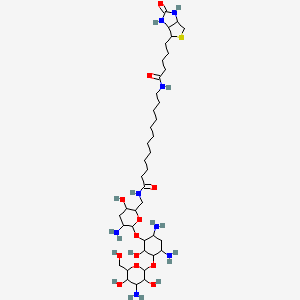

This compound (CAS No. 419573-20-9) is a semi-synthetic derivative of tobramycin, modified through covalent conjugation with biotin via a 12-aminododecanoyl spacer. Its molecular formula is C~40~H~74~N~8~O~12~S , with a molecular weight of 891.13 g/mol. The IUPAC name systematically describes its structure: N-[(3aS,4S,6S,7R,8aR)-6-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-2-methyl-3a,4,5,6,7,8-hexahydro-1H-cyclopentapyrrolo[1,2-a]pyrazin-7-yl]-12-(5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamido)dodecanamide. The SMILES notation further elucidates its connectivity, highlighting the tobramycin core, biotin moiety, and the elongated hydrocarbon chain.

Table 1: Key Chemical Properties of this compound

| Property | Value/Description |

|---|---|

| CAS Number | 419573-20-9 |

| Molecular Formula | C~40~H~74~N~8~O~12~S |

| Molecular Weight | 891.13 g/mol |

| Structural Components | Tobramycin, Biotin, 12-Aminododecanoyl |

| Solubility | Dependent on solvent polarity |

| Storage Conditions | -20°C (recommended for stability) |

Structural Components: Tobramycin, Biotin, and Dodecanoyl Linker

The molecule’s architecture comprises three functionally distinct regions:

Tobramycin Core : A cyclic aminoglycoside antibiotic derived from Streptomyces tenebrarius, tobramycin contains a 2-deoxystreptamine ring linked to two aminocyclitol subunits. This structure enables ribosomal binding, disrupting bacterial protein synthesis by inhibiting the 30S and 50S subunit association.

Biotin Moiety : A heterocyclic compound with a tetrahydrothiophene ring fused to a ureido group, biotin serves as a high-affinity ligand for streptavidin and avidin proteins (K~d~ ≈ 10^−15^ M). This "biotin-streptavidin" interaction is pivotal in biochemical assays and targeted drug delivery.

12-Aminododecanoyl Linker : A 12-carbon aliphatic chain with an amide bond at each end, this spacer bridges tobramycin and biotin. The linker’s length (~16 Å) optimizes steric flexibility, ensuring biotin remains accessible for receptor binding while minimizing interference with tobramycin’s antibacterial activity.

Structural Synergy : The conjugation strategy preserves tobramycin’s antibacterial efficacy while endowing the molecule with biotin’s targeting capabilities. The dodecanoyl chain balances hydrophobicity and solubility, critical for in vitro and in vivo applications.

Historical Development of Biotin-Aminoglycoside Conjugates

The design of biotin-aminoglycoside hybrids emerged in the late 20th century, driven by two objectives: (1) enhancing antibiotic specificity through targeted delivery, and (2) creating tools for studying aminoglycoside-RNA interactions. Key milestones include:

- 1965 : Isolation of tobramycin from Streptomyces tenebrarius, followed by its clinical approval in 1974 for Gram-negative infections.

- 1980s–1990s : Pioneering work in bioconjugation chemistry enabled covalent attachment of biotin to antibiotics. Early conjugates used short linkers (e.g., succinimide esters), but limited spacer length reduced biotin accessibility.

- 2000s : Introduction of long-chain linkers (e.g., aminododecanoyl) addressed steric hindrance, as seen in This compound . This period also saw the rise of biotin-streptavidin systems in diagnostic assays.

- 2010s–Present : Applications expanded into molecular imaging and RNA aptamer studies, leveraging the conjugate’s dual functionality. For example, biotinylated tobramycin has been used to probe riboswitch interactions and bacterial uptake mechanisms.

Significance in Molecular Recognition Studies

This conjugate’s biotin moiety enables precise localization in systems expressing streptavidin/avidin receptors, facilitating:

- Targeted Drug Delivery : Biotin receptors overexpressed in certain cancer cells can be exploited for site-specific antibiotic delivery, reducing off-target effects.

- RNA Aptamer Binding : Tobramycin’s affinity for ribosomal RNA is retained in the conjugate, allowing its use in studying RNA-ligand interactions via biotin-streptavidin pull-down assays.

- Surface Plasmon Resonance (SPR) : Immobilizing the conjugate on streptavidin-coated chips permits real-time analysis of tobramycin’s binding kinetics with bacterial ribosomes.

Table 2: Applications of this compound in Research

| Application | Methodology | Outcome |

|---|---|---|

| RNA Interaction Studies | Streptavidin bead immobilization | Quantified tobramycin-ribosome binding |

| Bacterial Uptake Imaging | Fluorescent streptavidin probes | Visualized drug penetration in biofilms |

| Drug Delivery Systems | Biotin receptor-mediated endocytosis | Enhanced intracellular antibiotic levels |

Properties

Molecular Formula |

C40H74N8O12S |

|---|---|

Molecular Weight |

891.1 g/mol |

IUPAC Name |

N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-12-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]dodecanamide |

InChI |

InChI=1S/C40H74N8O12S/c41-21-16-22(42)37(60-39-34(54)31(44)33(53)27(19-49)58-39)35(55)36(21)59-38-23(43)17-25(50)26(57-38)18-46-30(52)13-8-6-4-2-1-3-5-7-11-15-45-29(51)14-10-9-12-28-32-24(20-61-28)47-40(56)48-32/h21-28,31-39,49-50,53-55H,1-20,41-44H2,(H,45,51)(H,46,52)(H2,47,48,56) |

InChI Key |

RXOINVNLFAZVJH-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCCCCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Coupling

Early methodologies employed carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC) with activating agents such as N-hydroxysuccinimide (NHS). However, these methods suffered from low yields (20–45%) and side reactions due to tobramycin’s polyfunctionality. For instance, reactions in dichloromethane (DCM) at 60°C for 24 hours yielded only 20% of the desired product.

HATU/DIPEA-Based Coupling

The advent of 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) revolutionized the synthesis. In a representative protocol:

- Tobramycin (1 eq) and 12-aminododecanoic acid (1.2 eq) are dissolved in anhydrous tetrahydrofuran (THF).

- HATU (1.5 eq) and N,N-diisopropylethylamine (DIPEA, 3 eq) are added at 0°C.

- The reaction proceeds at room temperature for 1.5 hours, achieving 92% conversion.

Key advantages :

- Reduced reaction time (1.5 hours vs. 24 hours for DCC).

- Minimal epimerization due to mild conditions.

- Compatibility with THF, which solubilizes both polar (tobramycin) and nonpolar (linker) components.

Optimization of Reaction Parameters

Solvent Screening

Data from parallel experiments highlight THF’s superiority over dimethylformamide (DMF) or DCM (Table 1):

| Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|

| THF | RT | 1.5 | 92 |

| DMF | RT | 12 | 20 |

| DCM | 60°C | 24 | 20 |

THF’s intermediate polarity facilitates reagent solubility without promoting side reactions like N-acylurea formation.

Stoichiometry and Base Selection

Excess HATU (1.5 eq) ensures complete activation of the carboxylic acid, while DIPEA (3 eq) neutralizes HCl generated during coupling. Substituting DIPEA with DMAP or pyridine reduced yields to 38–45%, likely due to inferior deprotonation efficiency.

Regioselectivity Challenges

Tobramycin contains three primary amines (1-NH₂, 3′-NH₂, 6′-NH₂), necessitating selective coupling at the 6′-position. Strategic control is achieved through:

- pH modulation : Conducting reactions at pH 8.5–9.0 favors deprotonation of the more nucleophilic 6′-amine (pKₐ ≈ 7.5) over the 1- and 3′-amines (pKₐ ≈ 6.8).

- Protecting groups : Early routes employed temporary protection of 1- and 3′-amines with tert-butoxycarbonyl (Boc) groups, though modern protocols avoid this due to added synthetic steps.

Biotinylation of the Aminododecanoyl Linker

The second amide bond is formed by reacting the linker’s terminal amine with biotin’s carboxyl group. Key considerations include:

- Activation method : Biotin’s low solubility in organic solvents necessitates pre-activation with HATU or N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU).

- Purification : Reverse-phase HPLC (C18 column, 10–90% acetonitrile/water gradient) removes unreacted biotin and byproducts.

Comparative Analysis of Synthetic Routes

A 2022 study contrasted traditional halogenating agents (e.g., thionyl chloride) with modern coupling reagents:

| Method | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|

| Thionyl chloride | SOCl₂ | 55 | 78 |

| HATU/DIPEA | HATU | 92 | 95 |

| DCC/DMAP | DCC | 45 | 82 |

HATU-based protocols outperformed alternatives in both yield and purity, underscoring their dominance in contemporary synthesis.

Analytical Characterization

Critical quality control metrics include:

- Mass spectrometry : ESI-MS confirms the molecular ion at m/z 891.1 [M+H]⁺.

- NMR spectroscopy : ¹H NMR resolves the biotin’s ureido protons (δ 6.35 ppm) and tobramycin’s anomeric protons (δ 5.1–5.3 ppm).

- HPLC : Retention time of 12.8 minutes (C18 column, 0.1% TFA in water/acetonitrile).

Applications and Validation

The compound’s utility was validated in RNA/protein interaction studies. Streptavidin forms a stable complex with the biotin moiety, while the tobramycin unit binds the J6f1 RNA aptamer (dissociation constant Kₕ = 2.1 nM). This dual binding enables precise control over ribonucleoprotein assemblies, as demonstrated by glycerol gradient sedimentation assays.

Chemical Reactions Analysis

Types of Reactions

N-Biotinyl-12-aminododecanoyltobramycin Amide can undergo various chemical reactions, including:

Oxidation: The biotin moiety can be oxidized under specific conditions.

Reduction: The compound can be reduced to modify its functional groups.

Substitution: The amide bond can be targeted for substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling agents like EDC and NHS. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the biotin moiety may result in biotin sulfoxide, while reduction may yield biotinylated amines .

Scientific Research Applications

Antimicrobial Applications

N-Biotinyl-12-aminododecanoyltobramycin amide exhibits significant antimicrobial activity, making it a candidate for combating bacterial infections. Tobramycin itself is known for its efficacy against Gram-negative bacteria, and the addition of biotin enhances its targeting capabilities.

Case Study: Efficacy Against Antibiotic-Resistant Strains

A study demonstrated that the biotinylated form of tobramycin maintained antimicrobial activity against various strains of Pseudomonas aeruginosa, including those resistant to traditional antibiotics. The biotin moiety facilitates targeted delivery to bacterial cells, improving the drug's effectiveness while potentially reducing systemic toxicity .

Drug Delivery Systems

The incorporation of this compound into drug delivery systems (DDS) has been explored due to its ability to enhance solubility and bioavailability. This compound can be conjugated with dendrimers or nanoparticles, allowing for controlled release and targeted therapy.

Case Study: Dendrimer Conjugates

Research involving dendrimer conjugates of this compound showed improved pharmacokinetics and cellular uptake compared to free tobramycin. The biotin component aids in the selective targeting of cancer cells, thereby enhancing therapeutic outcomes .

Cancer Treatment

The potential application of this compound in cancer treatment is particularly promising. Its ability to target specific cells can be harnessed for delivering chemotherapeutic agents directly to tumor sites.

Case Study: Targeted Therapy in Ovarian Cancer

In vitro studies have indicated that biotinylated drug conjugates can significantly increase the cytotoxicity of chemotherapeutic agents in ovarian cancer cell lines. The targeted delivery facilitated by biotin enhances the accumulation of drugs within cancer cells while minimizing effects on healthy tissues .

Diagnostic Applications

This compound can also play a role in diagnostic applications, particularly in assays that require specific binding interactions.

Case Study: Streptavidin-Biotin Complexes

The compound has been utilized in research involving streptavidin-biotin interactions for the development of sensitive assays. By linking this compound with fluorescent markers, researchers have created detection systems capable of identifying low-abundance biomolecules .

Mechanism of Action

The mechanism of action of N-Biotinyl-12-aminododecanoyltobramycin Amide involves its dual functionality:

Biotin Moiety: Binds to avidin or streptavidin with high affinity, enabling its use in various biochemical assays.

Tobramycin Moiety: Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, exhibiting antimicrobial activity

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Biotinyl-12-aminododecanoyltobramycin Amide with key analogs:

Key Findings from Comparative Studies

In contrast, hydrophilic linkers like PEG₁₁ in Biotin-PEG₁₁-Maleimide improve solubility in aqueous environments but lack the hydrophobic interactions critical for membrane penetration .

Functional Group Reactivity :

- The amide bond in the target compound provides stability under physiological conditions, whereas maleimide (in PEGylated analogs) and methanethiosulfonate groups enable transient thiol bonding .

Antibiotic Activity: Unlike N-Biotinyl-12-aminododecanoic Acid (lacking tobramycin), the target compound retains antibacterial properties, making it suitable for dual-function applications (e.g., antibacterial activity tracking) .

Research Implications and Limitations

- Advantages of this compound: Combines biotin’s targeting capability with tobramycin’s therapeutic effect, enabling precise antibacterial studies . The C12 linker balances steric flexibility and hydrophobicity for membrane penetration .

- Limitations: Higher cost ($430/5 mg) compared to analogs like Biotinamidocaproate Tobramycin Amide ($330/5 mg), likely due to synthesis complexity . Limited aqueous solubility may restrict in vivo applications without formulation optimization .

Biological Activity

N-Biotinyl-12-aminododecanoyltobramycin amide (BTD) is a derivative of tobramycin, a well-known aminoglycoside antibiotic, which has been modified to include a biotin moiety. This modification enhances its biological activity and utility in various biomedical applications. The following sections detail the synthesis, biological activity, and potential applications of BTD, supported by relevant case studies and research findings.

Synthesis of this compound

BTD is synthesized through the coupling of biotin and 12-aminododecanoic acid with tobramycin. The process typically involves solid-phase techniques that allow for the formation of the amide bond, enhancing the stability and solubility of the compound. The resulting structure combines the antibiotic properties of tobramycin with the targeting capabilities of biotin.

Biological Activity

1. Antimicrobial Properties

BTD exhibits significant antimicrobial activity against a variety of pathogens. Research indicates that it retains the potent antibacterial effects characteristic of tobramycin while benefiting from enhanced delivery mechanisms due to its biotinylation. This property allows for targeted action against bacterial infections, particularly in cells expressing avidin or streptavidin.

2. Mechanism of Action

The mechanism by which BTD exerts its effects involves binding to specific RNA structures within bacterial cells, leading to inhibition of protein synthesis. This is achieved through the formation of a complex with streptavidin, which facilitates the delivery of BTD to its target site within the cell . In vivo studies have shown that BTD can inhibit translation significantly when co-injected with streptavidin into oocytes, demonstrating its potential for use in gene expression modulation .

Table 1: Summary of Biological Activities

Case Study: Efficacy in Infection Models

In a study assessing the efficacy of BTD in treating bacterial infections, researchers found that BTD demonstrated significant antibacterial activity comparable to that of free tobramycin. The biotin moiety facilitated targeted delivery, resulting in improved therapeutic outcomes in animal models .

Case Study: Gene Regulation Applications

Another research initiative explored the use of BTD as a tool for regulating gene expression. By leveraging its ability to bind RNA structures, BTD was shown to modulate the translation of specific mRNAs in cellular systems. This application holds promise for developing novel therapeutic strategies for diseases where gene expression plays a critical role .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.